molecular formula C24H24N4O2S2 B12129880 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12129880
M. Wt: 464.6 g/mol
InChI Key: JZAGJOUVQHCFMA-CYVLTUHYSA-N
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Description

The compound 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:

  • A dimethylamino group at position 2 of the pyrido-pyrimidinone ring.
  • A methyl group at position 7.
  • A (Z)-configured thiazolidin-5-ylidene substituent at position 3, bearing a 3-phenylpropyl chain on the thiazolidinone nitrogen and a thioxo group at position 2.

Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-16-9-7-13-27-20(16)25-21(26(2)3)18(22(27)29)15-19-23(30)28(24(31)32-19)14-8-12-17-10-5-4-6-11-17/h4-7,9-11,13,15H,8,12,14H2,1-3H3/b19-15-

InChI Key

JZAGJOUVQHCFMA-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidine Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide and an aldehyde to form the thiazolidine ring.

    Dimethylamino and Methyl Substitutions: These groups are introduced through alkylation reactions using dimethylamine and methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its structural features suggest it could interact with various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Key Substituent Differences in Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name R<sup>2</sup> Position Thiazolidinone Substituent (R) Biological/Physical Implications Reference
Target Compound Dimethylamino 3-phenylpropyl Enhanced lipophilicity; potential CNS activity
2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino 1-phenylethyl Reduced steric hindrance; improved solubility
9-Methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-methylphenoxy 2-phenylethyl Increased aromaticity; possible ROS scavenging
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Fluoro-4-methoxyphenyl Enhanced electron-withdrawing effects; kinase inhibition

Key Observations:

Substituents like 3-fluoro-4-methoxyphenyl (e.g., in ) introduce electron-withdrawing properties, favoring interactions with polar enzyme active sites.

Thiazolidinone Modifications: The 3-phenylpropyl chain in the target compound provides greater lipophilicity than the shorter 1-phenylethyl or 2-phenylethyl chains in analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility. The thioxo group at position 2 of the thiazolidinone ring is critical for hydrogen bonding with biological targets, as seen in antimicrobial thiazolidinone derivatives .

Structural and Functional Analysis

Thiazolidinone Moieties

The Z-configuration of the exocyclic double bond in the thiazolidin-5-ylidene group is conserved across analogs, ensuring planar conjugation with the pyrido-pyrimidinone core. This configuration stabilizes the molecule’s π-electron system, which is vital for UV absorption and fluorescence properties .

Crystallographic Insights

Structural data for similar compounds (e.g., ) were refined using SHELXL and visualized via ORTEP-3 , confirming:

  • Bond lengths between the thiazolidinone sulfur (C=S) and adjacent carbonyl groups (~1.65–1.68 Å).
  • Dihedral angles of ~10–15° between the pyrido-pyrimidinone and thiazolidinone rings, indicating minimal steric strain .

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